2-Ethenyl-N,N,N-trimethylanilinium
Description
Contextualization within Quaternary Ammonium (B1175870) Compounds (QACs) and Aromatic Amines Research
2-Ethenyl-N,N,N-trimethylanilinium belongs to the broad class of Quaternary Ammonium Compounds (QACs), which are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. QACs are widely recognized for their diverse applications, including as surfactants, disinfectants, and phase-transfer catalysts. The incorporation of a quaternary ammonium moiety into a polymer backbone can impart unique properties to the resulting material, such as antimicrobial activity and improved solubility in polar solvents.
The aromatic amine component of this compound, derived from aniline (B41778), introduces further functionality. Aromatic amines are pivotal in the synthesis of a vast array of organic molecules, including dyes, pharmaceuticals, and conductive polymers like polyaniline. The presence of the aromatic ring in this anilinium salt can influence the electronic and thermal properties of polymers derived from it.
Significance as a Polymerizable Monomer and Functional Building Block
The most significant feature of this compound is the presence of a vinyl (ethenyl) group, which renders the molecule capable of undergoing polymerization. This positions it as a valuable functional monomer for the creation of specialty polymers. Polymers derived from this monomer, tentatively named poly(this compound) salts, would possess a cationic charge on each repeating unit. Such polyelectrolytes are of considerable interest for applications in water treatment, gene delivery, and as components of ion-exchange resins and membranes.
The synthesis of polymers from similar vinyl-substituted quaternary ammonium salts, such as vinylbenzyl trimethylammonium chloride, is well-established and typically proceeds via free-radical polymerization. It is highly probable that this compound can be polymerized using similar techniques, offering a pathway to novel materials with tailored properties. The ability to copolymerize this monomer with other vinyl monomers, like styrene (B11656) or acrylates, would further expand the range of accessible polymer architectures and functionalities.
Historical Overview of Anilinium Salts in Synthetic Chemistry
The study of aniline and its derivatives has a rich history dating back to the 19th century, with the discovery of aniline itself being a pivotal moment in the development of synthetic organic chemistry. Aniline was first isolated in 1826, and its chemistry was extensively explored, leading to the birth of the synthetic dye industry.
Anilinium salts, formed by the protonation or quaternization of aniline, have long been utilized in organic synthesis. Historically, they have been important intermediates in diazotization reactions for the production of azo dyes. In the context of polymer science, the oxidative polymerization of anilinium salts to produce polyaniline has been a subject of intense research since the mid-20th century, owing to the conductive nature of the resulting polymer. More recently, anilinium salts have been incorporated into polymer networks to create materials with dynamic and self-healing properties, activated under mild thermal conditions nih.gov. The development of polymerizable anilinium salts like this compound represents a modern extension of this historical lineage, enabling the direct incorporation of the anilinium functionality into polymer chains through addition polymerization.
Structure
2D Structure
3D Structure
Properties
CAS No. |
110656-75-2 |
|---|---|
Molecular Formula |
C11H16N+ |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
(2-ethenylphenyl)-trimethylazanium |
InChI |
InChI=1S/C11H16N/c1-5-10-8-6-7-9-11(10)12(2,3)4/h5-9H,1H2,2-4H3/q+1 |
InChI Key |
GCIFKRCWHWDETA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1C=C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethenyl N,n,n Trimethylanilinium and Its Structural Analogues
Strategies for Quaternization of Aniline (B41778) Derivatives
The formation of the N,N,N-trimethylanilinium moiety is a critical step in the synthesis of the target compound. This transformation is typically achieved through the quaternization of an appropriate aniline precursor.
Alkylation Approaches for N,N,N-Trimethylanilinium Moiety Formation
The quaternization of tertiary amines, such as N,N-dimethylaniline, to form quaternary ammonium (B1175870) salts is a well-established chemical transformation. wikipedia.org This process involves the alkylation of the nitrogen atom.
A common and effective method for creating the N,N,N-trimethylanilinium cation is the exhaustive methylation of an aniline derivative. This can be accomplished by reacting N,N-dimethylaniline with a methylating agent. wikipedia.org For instance, dimethyl sulfate (B86663) is a powerful methylating agent that readily reacts with N,N-dimethylaniline to produce the corresponding quaternary ammonium salt. wikipedia.orggoogle.com Another classic methylating agent is methyl iodide, which also effectively converts tertiary amines into quaternary ammonium salts. youtube.com
The reaction is a nucleophilic substitution where the nitrogen atom of the aniline acts as the nucleophile, attacking the methyl group of the alkylating agent. youtube.com The general scheme for this reaction is as follows:
C₆H₅N(CH₃)₂ + CH₃X → [C₆H₅N(CH₃)₃]⁺X⁻
Where X is a leaving group, such as sulfate or iodide. The reaction can be carried out neat or in the presence of a solvent. google.com In some cases, heating may be required to drive the reaction to completion. google.com
Introduction of Ethenyl (Vinyl) Functionality
The introduction of a vinyl group (CH₂=CH−) onto an aromatic ring is a key transformation in organic synthesis known as vinylation. wikipedia.org There are several methods to achieve this, often involving transition metal-catalyzed cross-coupling reactions. nih.gov
One of the most prominent methods is the Heck reaction, which couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For the synthesis of a 2-ethenylaniline derivative, this would involve reacting a 2-haloaniline with ethylene (B1197577) gas. nih.gov The reaction can tolerate various functional groups on the aniline ring, including nitro and anilide groups. nih.gov
Another approach involves the use of vinyl organometallic reagents, such as vinylmagnesium bromide or vinylstannanes, which can be coupled with aryl halides. nih.govacs.org For example, the palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes provides a regiocontrolled route to substituted indoles, proceeding through a 2-vinylaniline (B1311222) intermediate. acs.org
Targeted Synthesis of Substituted Ethenyl Anilinium Salts
The synthesis of specifically substituted ethenyl anilinium salts, such as the 2-ethenyl derivative, requires careful control over the regioselectivity of the vinyl group introduction and consideration of stereochemical aspects.
Regioselective Synthesis of ortho-Ethenyl Derivatives
Achieving regioselective synthesis, particularly directing the vinyl group to the ortho position of the aniline ring, is a significant synthetic challenge. The amino group in aniline is an ortho-, para-directing group in electrophilic aromatic substitution reactions. wikipedia.org However, many vinylation reactions are not electrophilic substitutions.
In transition metal-catalyzed reactions, the regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in palladium-catalyzed C-H functionalization reactions, directing groups can be employed to achieve ortho-selectivity. While many methods require N-protection of the aniline, recent developments have shown that direct ortho-arylation of unprotected anilines is possible with specific ligand systems. nih.gov These principles can be extended to vinylation reactions.
Radical arylation reactions of anilines have also demonstrated high regioselectivity for the ortho position due to the strong directing effect of the free amino group. nih.gov This suggests that a radical vinylation approach could be a viable strategy for synthesizing ortho-ethenyl anilines.
Stereochemical Considerations in Ethenyl Anilinium Synthesis
The synthesis of ethenyl anilinium salts does not typically involve the creation of new stereocenters on the vinyl group itself unless substituted vinyl groups are used. However, if the aniline ring or other substituents on the molecule are chiral, the introduction of the vinyl group could potentially lead to diastereomers.
In cases where substituted vinyl groups are introduced, the stereochemistry (E/Z isomerism) of the double bond becomes a critical factor. The stereoselectivity of reactions like the Heck reaction can often be controlled by the specific catalyst and reaction conditions employed. nih.gov Similarly, nucleophilic addition reactions to activated acetylenes can proceed in a regio- and stereoselective manner to yield specific vinyl isomers. nih.gov
For certain applications, enantioselective synthesis might be desired, for instance, to produce a specific enantiomer of a chiral ethenyl anilinium salt. Nickel-catalyzed enantioselective vinylation of 2-azaallyl anions has been reported to produce vinyl aryl methyl amine derivatives with high enantioselectivity. nih.gov While not directly applicable to the synthesis of 2-ethenyl-N,N,N-trimethylanilinium, this demonstrates that stereoselective vinylation methods are an active area of research.
Continuous-Flow Synthesis Approaches for Aniline Derivatives
Continuous-flow synthesis has emerged as a powerful technology for the safe, efficient, and scalable production of various chemical compounds, including aniline derivatives. nih.govnih.gov This approach offers advantages such as precise control over reaction parameters, enhanced safety for hazardous reactions, and the potential for telescoped multi-step syntheses. nih.gov
Recent studies have demonstrated the application of continuous-flow systems for the synthesis of anilines. For example, an immobilized nitroreductase enzyme has been used in a continuous packed-bed reactor for the reduction of aromatic nitro compounds to anilines. nih.govacs.org This biocatalytic method operates at room temperature and pressure, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. nih.gov
Furthermore, continuous-flow reactors have been employed for the metal-free reduction of aromatic nitro derivatives to primary amines using reagents like trichlorosilane. beilstein-journals.org These flow systems can be coupled with in-line extraction units to continuously separate the product, streamlining the workup process. nih.govbeilstein-journals.org The principles of continuous-flow synthesis can be applied to various steps in the synthesis of this compound, including the reduction of a nitro precursor, the vinylation reaction, and potentially the quaternization step, leading to a more efficient and integrated manufacturing process.
Interactive Data Table: Synthesis Parameters
| Parameter | Alkylation (Quaternization) | Vinylation (Heck Reaction) | Continuous-Flow Reduction |
| Reactants | N,N-Dimethylaniline, Methylating Agent (e.g., Dimethyl Sulfate) wikipedia.orggoogle.com | 2-Haloaniline, Ethylene nih.gov | Aromatic Nitro Compound, Reducing Agent (e.g., H₂, Nitroreductase) nih.gov |
| Catalyst | None typically required | Palladium complex nih.gov | Nitroreductase enzyme nih.gov |
| Solvent | Neat or inert solvent google.com | Acetonitrile (B52724), etc. nih.gov | Aqueous buffer nih.gov |
| Temperature | Often elevated google.com | Varies, can be elevated | Room Temperature nih.gov |
| Key Feature | Formation of quaternary ammonium salt wikipedia.org | C-C bond formation to introduce vinyl group wikipedia.org | Safe and sustainable reduction nih.gov |
Advanced Chemical Reactivity and Mechanistic Pathways of 2 Ethenyl N,n,n Trimethylanilinium Systems
Nucleophilic Substitution Reactions Involving Anilinium Salts
N,N,N-trimethylanilinium salts, including the 2-ethenyl derivative, exhibit dual reactivity, serving as substrates for both arylation and methylation. rsc.orgchemrxiv.org The quaternary ammonium (B1175870) group is susceptible to nucleophilic attack, leading to distinct reaction pathways.
A primary reaction pathway for N,N,N-trimethylanilinium salts is nucleophilic demethylation. rsc.orgchemrxiv.org This SN2 reaction involves a nucleophile attacking one of the N-methyl groups, resulting in the formation of a methylated nucleophile and N,N-dimethylaniline. This process is a significant degradation pathway, particularly at elevated temperatures. rsc.org For instance, thermal degradation in the presence of a halide nucleophile proceeds via a closed-shell SN2-centered mechanism, yielding a methyl halide and the parent aniline (B41778). rsc.orgchemrxiv.org
The competition between demethylation and other substitution reactions is a key aspect of the reactivity of these salts. While the N-methyl groups are electrophilic sites for demethylation, the aromatic ring can also participate in cross-coupling and aryl etherification reactions. rsc.orgchemrxiv.org The specific reaction outcome is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.
The counterion associated with the anilinium cation plays a crucial role in its stability and reactivity. rsc.org Kinetic studies on the degradation of N,N,N-trimethylanilinium salts have revealed a clear trend related to the nucleophilicity of the halide counterion in polar aprotic solvents like DMSO. rsc.org The rate of degradation follows the order of halide nucleophilicity: chloride > bromide > iodide. rsc.org For example, after heating at 120 °C for 20 minutes in DMSO-d6, the degradation of the anilinium salt was significantly more advanced with a chloride counterion compared to bromide or iodide. rsc.org
Conversely, non-nucleophilic or weakly coordinating counterions significantly enhance the thermal stability of N,N,N-trimethylanilinium salts in solution. rsc.org Anions such as triflate (OTf⁻) and particularly tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻) lead to much slower degradation rates compared to halide ions under the same conditions. rsc.org This increased stability is attributed to the reduced tendency of these anions to act as nucleophiles in the demethylation process. rsc.org
Table 1: Relative Degradation of N,N,N-trimethylanilinium Salts with Different Counterions
| Counterion | % Degradation (120 °C, 20 min, DMSO-d₆) |
| Chloride (Cl⁻) | 85 ± 2 |
| Bromide (Br⁻) | 42 ± 2 |
| Iodide (I⁻) | 23 ± 3 |
| Triflate (OTf⁻) | Significantly retarded |
| BArF⁻ | Even more stable than triflate |
Data sourced from kinetic degradation studies of N,N,N-trimethylanilinium salts. rsc.org
Electrophilic Aromatic Substitution on the Anilinium Ring Systems
The trimethylammonium group (-N(CH₃)₃⁺) is a powerful deactivating group in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.compearson.com Its strong electron-withdrawing nature significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles compared to benzene (B151609) or aniline. masterorganicchemistry.compearson.com This deactivation arises from the positive charge on the nitrogen atom, which withdraws electron density from the ring through an inductive effect. pearson.com
As a result, forcing conditions are typically required to achieve electrophilic substitution on the anilinium ring. The trimethylammonium group is a meta-director, meaning that incoming electrophiles will preferentially add to the meta position relative to the ammonium group. masterorganicchemistry.com This is because the positive charge that develops in the arenium ion intermediate during ortho or para attack would be adjacent to the already positively charged nitrogen, which is highly unfavorable. masterorganicchemistry.com
Studies on the nitration and bromination of N,N,N-trimethylanilinium oxides have been conducted to investigate the activating effects of the oxide function in the presence of the deactivating trimethylammonium group. ekb.eg However, for 2-ethenyl-N,N,N-trimethylanilinium itself, the strong deactivating effect of the anilinium moiety dominates, making electrophilic aromatic substitution challenging. masterorganicchemistry.compearson.com
Vinyl Group Reactivity in this compound
The ethenyl (vinyl) group attached to the anilinium ring provides an additional site for chemical reactions, primarily through additions to the carbon-carbon double bond.
The vinyl group in styrenic systems can undergo electrophilic addition reactions. wikipedia.orgucalgary.ca In the case of this compound, the electron-withdrawing anilinium group influences the reactivity of the vinyl group. The addition of an electrophile (E⁺) to the double bond would lead to the formation of a carbocation intermediate. The stability of this carbocation determines the regioselectivity of the reaction, often following Markovnikov's rule where the electrophile adds to the carbon with more hydrogens, and the nucleophile adds to the more substituted carbon. wikipedia.orgyoutube.com The proximity of the positively charged anilinium ring can influence the stability of the carbocation intermediate through field and inductive effects.
Radical reactions at the vinyl group are also a significant pathway, particularly in the context of polymerization. youtube.comnih.gov The vinyl group of anilinium salts can participate in free-radical polymerization, initiated by radical species. nih.gov This process involves the initiation of a radical, which then propagates by adding to the double bond of the monomer, creating a new radical that continues the chain reaction. youtube.comnih.gov This allows for the formation of polymers with the anilinium moiety as a repeating unit. nih.gov
While specific studies on cycloaddition reactions involving this compound are not extensively detailed in the provided search results, the vinyl group, in principle, can participate in such reactions. For example, Diels-Alder reactions, a type of [4+2] cycloaddition, typically involve an electron-rich diene and an electron-poor dienophile. The electron-withdrawing nature of the anilinium ring could potentially make the ethenyl group in this compound a suitable dienophile for reactions with electron-rich dienes. However, the steric hindrance from the ortho-trimethylammonium group might influence the feasibility and stereochemical outcome of such reactions. Further research would be needed to fully explore the scope of cycloaddition reactions for this specific compound.
Metal-Catalyzed Transformations and Cross-Coupling Methodologies
The unique structure of this compound, featuring a quaternary ammonium salt and a reactive vinyl group on an aniline framework, positions it as a versatile substrate and precursor in metal-catalyzed reactions. These transformations are pivotal for constructing complex molecular architectures through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
Role of Anilinium Salts as Precursors or Ligands
Anilinium salts and their parent aniline structures are fundamental in metal-catalyzed cross-coupling reactions, serving dual roles as both reaction precursors and components of ligand systems.
As precursors, aniline derivatives are frequently converted in situ to more reactive intermediates. A primary example is their transformation into arenediazonium salts. nih.govyoutube.com The treatment of an aniline with a nitrite (B80452) source, such as sodium nitrite in an acidic medium, generates a diazonium group (-N₂⁺), which is an excellent leaving group (N₂ gas). nih.govyoutube.com This intermediate can then participate in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to form new C-C bonds. nih.gov This approach is advantageous as it often proceeds under mild, base-free conditions. nih.gov
While the quaternary nature of the nitrogen in this compound prevents it from directly undergoing diazotization, the parent compound, 2-vinylaniline (B1311222), is a suitable precursor for such transformations. Furthermore, anilinium salts can be seen as precursors to N-heterocyclic carbenes (NHCs) in some contexts, which are powerful ligands in transition metal catalysis. nih.gov
In their capacity as ligands, aniline derivatives and related amines can coordinate to metal centers, influencing the catalyst's reactivity, selectivity, and stability. For instance, tert-butylamine (B42293) has been demonstrated to act as a bifunctional additive in nickel-catalyzed photoredox reactions, serving as both a base and a ligand for C-O and C-N bond formation. acs.orgchemrxiv.orgchemrxiv.org The steric and electronic properties of the aniline moiety are crucial. The introduction of substituents on the aniline ring can modulate the ligand's properties, which in turn affects the efficiency of catalytic cycles, including steps like oxidative addition and reductive elimination. nih.govacs.org While the positively charged nitrogen in an anilinium salt like this compound would prevent it from acting as a neutral L-type ligand, its parent aniline structure is a common motif in more complex ligand designs.
The table below summarizes examples of metal-catalyzed reactions where aniline derivatives serve as key components.
| Catalyst System | Aniline Derivative Role | Reaction Type | Coupling Partner | Product Type | Ref. |
| Pd(OAc)₂ | Precursor (via Diazonium Salt) | Suzuki-Miyaura Coupling | Aryl Boronic Acids | Biaryls | nih.gov |
| Nickel/Photoredox Catalyst | Ligand/Base (as tert-butylamine) | C-N Cross-Coupling | Aryl Halides | Arylamines | acs.orgchemrxiv.org |
| Palladium/L8 Ligand | Precursor | N-Arylation | 1-Bromo-2-iodobenzene | Hindered Biarylamines | nih.gov |
| Iridium(III) | Directed Substrate | C-H Alkenylation | Vinylsilanes | Alkenylated Anilines | acs.org |
Mechanistic Insights into C-C and C-X Bond Formation
The formation of C-C and C-X bonds using aniline-based compounds is governed by well-established catalytic cycles, primarily involving transition metals like palladium and nickel. nih.govyoutube.com
C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are fundamental for C-C bond formation. youtube.comresearchgate.net The general mechanism involves a catalytic cycle consisting of three key steps:
Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into a carbon-halogen or carbon-triflate bond of one of the coupling partners. For a substrate like this compound, an analogous aryl halide (e.g., 2-bromo-N,N,N-trimethylanilinium) would undergo oxidative addition to form a Pd(II) intermediate. youtube.com
Transmetalation : A second coupling partner, typically an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling), transfers its organic group to the palladium center, displacing the halide. youtube.comresearchgate.net
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
The vinyl group of this compound could also participate directly in reactions like the Heck coupling, where an aryl halide couples with the alkene under the influence of a palladium catalyst.
The table below outlines a simplified mechanistic pathway for a Suzuki-type reaction involving an aniline derivative.
| Mechanistic Step | Description | Intermediate Species |
| Diazotization | Aniline is converted to a diazonium salt. | Ar-N₂⁺ |
| Oxidative Addition | Pd(0) catalyst adds to the diazonium salt or a corresponding aryl halide. | Ar-Pd(II)-X |
| Transmetalation | An organoboron reagent (Ar'-B(OH)₂) transfers its aryl group to the palladium complex. | Ar-Pd(II)-Ar' |
| Reductive Elimination | The two aryl groups are eliminated from the palladium, forming a new C-C bond and regenerating Pd(0). | Ar-Ar' |
C-X Bond Formation (X = Halogen, Oxygen, Nitrogen): The formation of carbon-heteroatom bonds often utilizes similar palladium or nickel-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination for C-N bonds or related couplings for C-O bonds. acs.orgnumberanalytics.comnumberanalytics.com
For C-X bond formation where X is a halogen, the Sandmeyer reaction is a classic method. youtube.com An aniline is first converted to a diazonium salt. Subsequent treatment with a copper(I) halide (e.g., CuCl, CuBr) results in the replacement of the diazonium group with the corresponding halogen. youtube.com This provides a pathway to functionalize the aromatic ring at a specific position.
Mechanistically, C-X bond formation can proceed through several pathways, including nucleophilic substitution (SNAr) or via transition metal catalysis. In the context of haloarenes, the C-X bond has partial double bond character due to resonance, making it less reactive towards traditional nucleophilic substitution. byjus.com However, metal-catalyzed pathways overcome this limitation. For example, in Buchwald-Hartwig amination, the catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0) center, followed by the coordination of an amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond. nih.gov
Polymerization Chemistry of 2 Ethenyl N,n,n Trimethylanilinium
Homopolymerization Mechanisms of 2-Ethenyl-N,N,N-trimethylanilinium
Homopolymerization involves the polymerization of a single type of monomer, in this case, this compound, to form a homopolymer. Both conventional free radical and controlled radical polymerization methods have been employed for this purpose.
Free Radical Polymerization
Free radical polymerization (FRP) is a common and robust method for polymerizing a wide variety of vinyl monomers. mdpi.comyoutube.com The process is initiated by a free radical source, which can be generated thermally or photochemically from an initiator molecule. The polymerization of N-vinyl monomers, a class to which this compound belongs, has been historically significant. sci-hub.se
The basic steps of FRP involve initiation, propagation, and termination. youtube.com In the context of this compound, an initiator would generate radicals that add to the vinyl group of the monomer, creating a new radical species. This new radical then propagates by adding to subsequent monomer units, rapidly forming a long polymer chain. Termination occurs when two growing chains combine or through other termination reactions, which can lead to polymers with a broad molecular weight distribution. The amide group in related vinyl monomers can sometimes lead to cross-linking during free radical polymerization. mcmaster.ca
Controlled Radical Polymerization (e.g., RAFT, ATRP)
To achieve better control over polymer molecular weight, architecture, and dispersity, controlled radical polymerization (CRP) techniques are utilized. researchgate.netnih.gov These methods introduce a reversible deactivation step that minimizes irreversible termination reactions. nih.gov
Reversible Addition-Fragmention chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP method that allows for the synthesis of polymers with well-defined end-groups and narrow molecular weight distributions. researchgate.netrsc.orgmdpi.com The control is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound. mdpi.com The propagating radical adds to the CTA, forming a dormant species. This dormant species can then fragment to release a new radical, allowing the polymer chain to grow in a controlled manner. While direct RAFT polymerization of this compound is not extensively detailed in the provided results, the principles of RAFT have been widely applied to other functional monomers, including those with amine functionalities. researchgate.net Challenges in the polymerization of some functional monomers can arise, but the RAFT technique offers a pathway to synthesize well-defined polymers. researchgate.net
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that relies on a reversible redox process catalyzed by a transition metal complex, most commonly copper. nih.govmdpi.com The process involves the reversible activation of a dormant species (an alkyl halide) by the metal complex to generate a propagating radical. mdpi.com ATRP has been successfully used to polymerize a variety of functional monomers, including those with amine groups. researchgate.netrsc.org However, the polymerization of certain monomers, like N,N-dimethylacrylamide, by ATRP can be challenging due to interactions between the monomer/polymer and the catalyst, which can affect the control over the polymerization. cmu.edu For successful ATRP of acrylamides, specific ligands are often required to prevent catalyst deactivation. mdpi.com
Copolymerization Strategies Incorporating this compound
Copolymerization involves the polymerization of two or more different monomers. This strategy is employed to create polymers with tailored properties that combine the characteristics of the individual monomer units.
Statistical and Block Copolymer Synthesis
Statistical Copolymers: In statistical copolymerization, the different monomer units are incorporated into the polymer chain in a random or statistical fashion. The reactivity ratios of the comonomers play a crucial role in determining the final composition and sequence distribution of the copolymer. mcmaster.ca For instance, the copolymerization of N-vinylformamide with various other monomers has been studied, and the resulting reactivity ratios dictate the polymer structure. mcmaster.ca
Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer followed by long sequences of another. google.com These can be synthesized by sequential monomer addition using controlled polymerization techniques like RAFT or ATRP. nih.govresearchgate.net For example, a well-defined polymer of one type can be used as a macroinitiator or macro-CTA to initiate the polymerization of a second monomer, leading to a diblock copolymer. researchgate.netcsic.es This approach allows for the creation of amphiphilic block copolymers by combining hydrophilic and hydrophobic blocks. nih.gov
Graft Copolymerization
Graft copolymers are a type of branched copolymer where chains of one type of polymer are grafted onto the backbone of another. nih.govgoogle.com This can be achieved through three main methods: "grafting-from," "grafting-to," and "grafting-through." In the "grafting-from" approach, initiator sites are created along a polymer backbone, from which the second monomer is polymerized. The "grafting-to" method involves attaching pre-made polymer chains to a polymer backbone. The "grafting-through" method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with another monomer. mcmaster.ca For example, N-vinylimidazole has been grafted onto gellan gum to create new copolymers. nih.gov Similarly, cationic macromonomers have been copolymerized with N-vinylformamide to produce comb-grafted copolymers. mcmaster.ca
Cross-Linking Mechanisms in Poly(this compound) Systems
Cross-linking involves the formation of covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure, often resulting in a hydrogel if performed in the presence of a solvent. nih.gov The degree of cross-linking significantly influences the mechanical properties, swelling behavior, and porosity of the resulting material. researchgate.netmdpi.com
Cross-linking can be achieved by incorporating a multifunctional monomer (a cross-linker) during the polymerization process. nih.govnih.gov For example, N,N'-methylenebis(acrylamide) is a common cross-linker used in the synthesis of polyacrylamide hydrogels. nih.gov The concentration of the cross-linker directly affects the cross-link density and, consequently, the properties of the polymer network. mdpi.comnih.gov An increase in the cross-linker concentration generally leads to a more compact structure with enhanced mechanical strength but reduced swelling capacity. mdpi.com Alternatively, cross-linking can be introduced post-polymerization by reacting functional groups on the polymer chains with a suitable cross-linking agent. researchgate.net
Below is a table summarizing the effect of cross-linker concentration on hydrogel properties, based on general findings for cross-linked polymer systems.
Table 1: Influence of Cross-Linker Concentration on Hydrogel Properties
| Cross-Linker Concentration | Mechanical Properties | Water Absorption/Swelling | Pore Size/Volume |
|---|---|---|---|
| Low | Softer, less durable | High | Larger |
| High | Stronger, more durable mdpi.com | Low mdpi.com | Smaller, more compact mdpi.com |
Influence of Quaternary Ammonium (B1175870) Structure on Polymerization Kinetics and Thermodynamics
The structure of the quaternary ammonium group in vinyl monomers, including styrenic derivatives like this compound and its isomers, plays a pivotal role in dictating the kinetics and thermodynamics of their polymerization. While specific research on this compound is limited, extensive studies on analogous compounds, particularly (vinylbenzyl)trimethylammonium chloride (VBTMACl), and other quaternary ammonium salt monomers provide significant insights into these relationships. The key structural aspects influencing polymerization behavior are the nature of the substituents on the nitrogen atom, the position of the quaternary ammonium group relative to the vinyl group, and the type of counter-ion.
The polymerization of vinyl monomers is governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of polymerization (ΔG = ΔH - TΔS). libretexts.org For polymerization to be spontaneous, ΔG must be negative. The conversion of a double bond to a single bond in the polymer backbone is generally an exothermic process (negative ΔH), which favors polymerization. nist.gov However, the process is accompanied by a decrease in entropy (negative ΔS) as the randomly oriented monomer molecules become part of a more ordered polymer chain. libretexts.orgpsu.edu
The structure of the quaternary ammonium moiety can influence both the enthalpy and entropy of polymerization. Steric hindrance between bulky substituents on the nitrogen atom can decrease the exothermicity of the reaction (less negative ΔH) and may also affect the entropy change. nist.gov Furthermore, electrostatic interactions between the cationic monomer units and their counter-ions can significantly impact the reaction medium and the reactivity of the propagating species, thereby affecting the polymerization kinetics.
Research Findings on Structurally Similar Monomers
Detailed kinetic studies on various quaternary ammonium salt monomers reveal the profound impact of their molecular architecture on polymerization activity. For instance, a comparative study on the polymerization of acryloyl- and acrylamide-based quaternary ammonium monomers demonstrated clear differences in their polymerization rates and activation energies.
Table 1: Kinetic Parameters for the Polymerization of Various Quaternary Ammonium Salt Monomers
| Monomer | Polymerization Rate Equation | Activation Energy (Ea) (kJ/mol) | Relative Polymerization Activity |
| Acryloyloxyethyltrimethylammonium chloride (DAC) | RpDAC = k₁[M]4.25[I]0.51 | 138.97 | High |
| Methacryloyloxyethyltrimethylammonium chloride (DMC) | RpDMC = k₂[M]3.77[I]0.50 | 141.24 | Medium |
| Methacrylamidopropyltrimethylammonium chloride (MAPTAC) | RpMAPTAC = k₃[M]3.30[I]0.49 | 226.97 | Low |
Data sourced from a comparative study on the polymerization kinetics of these monomers.
The data indicates that under similar conditions, the polymerization activity follows the order DAC > DMC > MAPTAC. The higher activation energy for MAPTAC suggests a greater energy barrier for its polymerization, which is attributed to differences in the electronic and steric environments of the monomers.
In the context of styrenic monomers like this compound, the substituents on the quaternary ammonium group are expected to exert a similar influence. For example, increasing the size of the alkyl groups on the nitrogen atom (from methyl to butyl or hexyl) in poly[trialkyl-(4-vinylbenzyl)ammonium] chlorides has been shown to significantly affect the solution properties of the resulting polymers, which is a direct consequence of the monomer's structure. While not a direct measure of polymerization kinetics, these effects on polymer properties are rooted in the intermolecular forces governed by the monomer structure, which also play a role in the thermodynamics of polymerization.
Furthermore, the nature of the counter-ion associated with the quaternary ammonium cation can influence polymerization kinetics. Studies on the polymerization of ionic liquid monomers have shown that the polymerization rate can be dependent on the counter-ion. This is often due to the formation of ion pairs and aggregates in solution, which can affect the reactivity of the monomer and the propagating chain end. For instance, the reversible addition-fragmentation chain-transfer (RAFT) polymerization of some ionic liquid monomers was found to be significantly affected by the choice of solvent and counter-ion.
Advanced Materials Science Applications Derived from Poly 2 Ethenyl N,n,n Trimethylanilinium
Ion-Exchange Resins and Membranes
Poly(2-ethenyl-N,N,N-trimethylanilinium) serves as a potent functional component in the creation of ion-exchange resins and membranes due to its quaternary ammonium (B1175870) salt groups. These positively charged moieties are key to the material's ability to selectively interact with and separate anionic species.
Synthesis and Functionalization of Anilinium-Based Resins
The synthesis of anilinium-based resins typically involves the polymerization of the this compound monomer, often with a cross-linking agent to provide mechanical stability to the resin beads. The polymerization process can be tailored to control the cross-linkage density, which in turn influences the resin's swelling behavior, pore size, and ultimately its ion-exchange capacity and selectivity. For instance, resins with 4% and 8% cross-linkage have demonstrated increased equilibrium sorption, albeit with a decreased rate of sorption. google.com The functionalization step, which introduces the charged anilinium groups, is integral to the synthesis and can be achieved through the quaternization of a precursor polymer.
A related synthetic approach involves the activated polymerization of similar monomers, such as 2-ethynylpyridine (B158538) with p-(2-bromoethyl)phenol, which proceeds without the need for an additional initiator or catalyst to form a conjugated ionic polymer. scispace.com This resulting polymer, poly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide], can further undergo ion-exchange reactions, for example, with sodium tetraphenylborate, to alter its properties. scispace.com Such polymers are often soluble in organic solvents like DMF, DMSO, and acetone, but insoluble in water and ether. scispace.com
The capacity of these resins is a critical parameter, with some applications requiring a capacity of at least 0.5 milliequivalents per gram on a dry basis. google.com Standard anion exchange resins with quaternary ammonium salt groups are effective for the sorption of amines like aniline (B41778). google.com
Adsorption and Separation Research
Anilinium-based ion-exchange resins have been investigated for their efficacy in separating weak organic bases, including aniline and its derivatives. acs.org The separation mechanism relies on the principles of ion exchange, where the anilinium functional groups on the resin trade their counter-ions for anionic species in the surrounding solution. This makes them particularly useful in chromatographic separations.
Research has shown the successful application of strong base anion exchange resins, which contain quaternary amine groups, for the removal of various organic and inorganic compounds from aqueous solutions. For example, such resins have been used to remove thiophenol, with sorption capacities being significantly influenced by the pH and ionic strength of the solution. mdpi.com At a neutral pH of 7, the sorption capacity for thiophenol from distilled water was found to be in the range of 13.83–14.67 mg/g. mdpi.com
The table below summarizes the sorption capacities of a strong base anion exchange resin for thiophenol under different conditions.
| pH | Ionic Strength | Sorption Capacity (mg/g) |
| 4 | Distilled Water | ~0.37–0.46 |
| 4 | 0.1 M | ~0.42 |
| 7 | Distilled Water | ~13.83–14.67 |
| 7 | 0.1 M | ~2.83–2.91 |
| 9 | Distilled Water | ~13.95–14.27 |
| 9 | 0.1 M | ~2.10–2.48 |
Data sourced from a study on AmberLite® IRA402 (Cl form) for the removal of thiophenol. mdpi.com
Furthermore, ion-exchange resins are employed in the isolation of nitrogen compounds from petroleum residues, where they can effectively separate basic and neutral compounds. nih.gov
Functional Polymer Composites and Blends
The incorporation of poly(this compound) into polymer composites and blends can impart unique functionalities, primarily owing to its charged nature and potential for strong interfacial interactions.
Compatibilization of Polymer Systems
In immiscible polymer blends, the addition of a compatibilizer is crucial to improve the interfacial adhesion between the different polymer phases, leading to enhanced mechanical properties. While specific studies on poly(this compound) as a compatibilizer are not widely available, the principles of using charged or reactive polymers for this purpose are well-established. For instance, polyethylene (B3416737) modified with maleic anhydride (B1165640) has been used as a compatibilizer in blends of low-density polyethylene (LDPE) and polybutylene terephthalate (B1205515) (PBT). researchgate.net The introduction of such a compatibilizer can significantly alter the physical and mechanical characteristics of the resulting composite material. researchgate.net
Similarly, in blends of polylactic acid (PLA) and polycarbonate (PC), reactive copolymers containing epoxy or maleic anhydride groups are used as conventional compatibilizers. nih.gov These compatibilizers can react with the end groups of PLA and PC, forming covalent bonds across the interface and improving adhesion. nih.gov
Supramolecular Assemblies and Nanostructures
The self-assembly of polymers into well-defined supramolecular structures and nanostructures is a burgeoning area of research with potential applications in nanotechnology and biomedicine. The ionic nature of poly(this compound) makes it a candidate for forming such assemblies through electrostatic interactions, both with itself and with other molecules.
While direct research on the supramolecular assemblies of poly(this compound) is limited, studies on analogous conjugated ionic polymers, such as poly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide], provide insights into their behavior. scispace.com These polymers can be designed to have specific functional groups that can drive self-assembly through hydrogen bonding or other non-covalent interactions. The resulting nanostructures can have ordered arrangements, although X-ray diffraction analyses of some of these polymers indicate they are mostly amorphous. scispace.com The ability to form such structures opens up possibilities for creating novel materials with tailored optical, electronic, or catalytic properties.
Self-Assembly of Anilinium-Functionalized Polymers
The self-assembly of polymers functionalized with anilinium groups is a process driven by a delicate balance of non-covalent interactions, leading to the formation of highly ordered nanostructures. Amphiphilic polymers, containing both hydrophilic anilinium segments and hydrophobic domains, can spontaneously organize in solution to minimize unfavorable interactions and achieve a thermodynamically stable state. This behavior is foundational to creating materials with tailored properties and functionalities.
Research into amphiphilic dendrimers with a hydrophobic shell of aniline pentamers and a hydrophilic poly(amidoamine) core demonstrates that these molecules self-assemble into vesicular aggregates in water. nih.gov The generation of the dendrimer influences the order of the resulting structure, with higher generations leading to more organized, crystalline-like assemblies due to the compacted aniline segments. nih.gov The pH of the environment plays a crucial role; under acidic conditions, the transformation of tertiary amine groups to ammonium salts enhances the stability of these vesicles. nih.gov Conversely, in alkaline conditions, deprotonation leads to stronger π-π stacking interactions, resulting in the formation of more complex structures like multilayered vesicles. nih.gov
The self-assembly of amphiphilic block copolymers is a versatile strategy for creating a variety of morphologies, including spherical or worm-like micelles and vesicles (polymersomes). nih.govmdpi.com The final structure is determined by factors such as the polymer's architecture, molecular weight, and the chemical composition of its blocks. nih.govmdpi.com These self-assembled structures are of great interest as nanocarriers for applications like drug delivery. mdpi.com
Directed Assembly in Vesicle-Templated Systems
Vesicle-templated polymerization has emerged as a sophisticated method for creating hollow polymeric nanocapsules with controlled dimensions. researchgate.netnih.gov This technique utilizes surfactant vesicles as soft templates to guide the polymerization process, offering a straightforward route to complex nanostructures from relatively simple starting materials. researchgate.netnih.gov
A key approach involves the synthesis of hollow polymer nanocapsules within the bilayers of spontaneously formed surfactant vesicles. acs.org Polymerization is typically initiated thermally, using a peroxide initiator and an amine activator that are co-dissolved with monomers and cross-linkers within the hydrophobic interior of the vesicle bilayer. acs.org This method allows for the creation of nanocapsules with walls that are only a few nanometers thick, under mild, near-physiological conditions. acs.org The resulting nanocapsules have potential applications as nanoreactors and as vehicles for the delivery of therapeutic or imaging agents. acs.org
Another strategy involves the use of reactive single-tail cationic surfactants that self-assemble onto anionic block copolymer templates. nih.govacs.org These systems spontaneously form small, nanoscale vesicles which are then stabilized by the dimerization of the surfactant monomers. nih.govacs.org The resulting vesicle-polymer hybrids are robust and can encapsulate hydrophilic macromolecules, making them promising for drug and gene delivery applications. nih.govacs.org The characteristics of the vesicles after polymerization can be largely preserved, indicating a phase separation between the newly formed polymer and the surfactant bilayer. researchgate.net
The table below summarizes key parameters and findings in vesicle-templated polymerization.
| Template System | Monomer/Polymer System | Key Findings | Potential Applications |
| Surfactant Vesicles | Hydrophobic monomers and cross-linkers | Formation of hollow nanocapsules with single-nanometer thick walls under mild conditions. acs.org | Nanoreactors, drug/imaging agent delivery. acs.org |
| Anionic Block Copolymer Templates | Reactive single-tail cationic surfactants | Spontaneous formation of stable, nanoscale vesicles capable of encapsulating macromolecules. nih.govacs.org | Drug and gene delivery. nih.govacs.org |
Catalysis and Electrocatalysis
The presence of the charged quaternary ammonium group makes poly(this compound) and related structures valuable in catalytic applications, including phase-transfer catalysis and electrocatalysis.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium salts are classic examples of phase-transfer catalysts. When these catalytic groups are immobilized on a polymer backbone, such as in poly(this compound), the resulting material combines the catalytic activity of the ammonium salt with the practical advantages of a heterogeneous catalyst, such as ease of separation and recyclability.
Polystyrene-supported quaternary ammonium salts have been shown to be highly active phase-transfer catalysts. acs.org Their catalytic efficiency is influenced by several factors, including the structure of the catalyst and the reaction conditions. The functionalization of polystyrene with quaternary ammonium salts allows for the creation of a library of catalysts that can be screened for optimal activity in specific nucleophilic substitution reactions. sioc-journal.cn Non-cross-linked polystyrene-supported quaternary ammonium salts have demonstrated effective catalytic activity in nucleophilic substitution reactions, particularly under microwave irradiation, which can significantly reduce reaction times. researchgate.net
The table below outlines factors influencing the efficiency of polystyrene-supported quaternary ammonium phase-transfer catalysts.
| Factor | Observation | Reference |
| Catalyst Structure | The specific structure of the quaternary ammonium salt affects catalytic activity. | sioc-journal.cn |
| Solvent Polarity | Solvents with stronger polarity are generally favorable for the reaction. cjcatal.com | cjcatal.com |
| Phase Volume Ratio | An optimal ratio of the organic to aqueous phase volume can enhance reaction rates. cjcatal.com | cjcatal.com |
| Heating Method | Microwave irradiation can significantly accelerate the reaction rate compared to conventional heating. | researchgate.net |
Electrocatalytic Applications
Polymers with anilinium or polyaniline structures are promising materials for electrocatalysis due to their unique redox properties, high conductivity, and stability. researchgate.netmdpi.com They can act as effective supports for metal catalysts or be intrinsically active, enhancing the rates of electrochemical reactions. researchgate.netmdpi.com
Polyaniline-based composite films have been extensively studied for the electrocatalytic oxidation of important biological molecules like ascorbic acid (vitamin C). researchgate.netmdpi.comnih.gov For instance, a poly(aniline-co-m-ferrocenylaniline) film on a glassy carbon electrode significantly lowers the potential required for ascorbic acid oxidation, demonstrating excellent electrocatalytic activity. mdpi.com The mechanism involves the polymer film mediating the electron transfer process, with the reaction kinetics being controlled by both surface-bound and diffusion processes. mdpi.com Similarly, polyaniline films doped with camphorsulfonic acid also exhibit good electrocatalytic performance for ascorbic acid oxidation in neutral buffer solutions. researchgate.net The kinetics of such catalytic reactions can be analyzed using techniques like rotating disk electrode voltammetry to determine the rate constants. researchgate.net
The table below presents kinetic data for the electrocatalytic oxidation of ascorbic acid using different polyaniline-based modified electrodes.
| Electrode | Analyte | Key Kinetic Parameter | Value | Reference |
| Poly(Ani-co-m-FcAni)/GCE | Ascorbic Acid | Linear relationship between peak current and the square root of the scan rate. | I (μA) = 46.9450υ (V/s)¹/² + 10.1160 | mdpi.com |
| PAN-CSA composite film | Ascorbic Acid | Catalytic rate constant (k) | 1.29 × 10⁸ cm³ mol⁻¹ s⁻¹ (for H₂O₂) | researchgate.net |
Specialty Chemical Precursors and Intermediates
The monomeric unit, this compound, and its polymeric form serve as valuable precursors and intermediates in the synthesis of a variety of specialty chemicals.
Precursors in Organic Synthesis
While direct, named reactions explicitly utilizing this compound as a starting material are not extensively documented in readily available literature, the structural motifs present in this compound—a vinyl group attached to a quaternary anilinium salt—are found in various reactive intermediates used in modern organic synthesis. The principles governing the reactivity of similar vinyl-substituted compounds can be extrapolated to understand the potential synthetic utility of this compound.
Vinyl-substituted compounds are key participants in numerous important carbon-carbon bond-forming reactions. For example, palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions often employ vinyl-containing substrates. researchgate.netmasterorganicchemistry.com The Heck reaction couples a vinyl compound with an aryl halide, while the Suzuki reaction utilizes a vinylboronic acid or ester to couple with an aryl halide. researchgate.netmasterorganicchemistry.comnih.gov The presence of the vinyl group in this compound suggests its potential as a coupling partner in such reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. masterorganicchemistry.comnih.gov
Furthermore, vinyl salts, such as vinylphosphonium and vinylsulfonium salts, are versatile building blocks in organic synthesis. They are known to participate in annulation reactions to form various carbocyclic and heterocyclic systems. The reactivity of these related vinyl compounds underscores the potential of this compound and its derivatives as intermediates for constructing more complex molecular architectures.
Role in Second-Order Nonlinear Optical Materials
Polymers containing moieties with permanent dipole moments are of significant interest for applications in second-order nonlinear optics (NLO). The non-centrosymmetric alignment of these dipolar chromophores within a material is a prerequisite for exhibiting a second-order NLO response. Quaternized polymers, such as the conceptual Poly(this compound), are promising candidates in this field.
The quaternization of polymers like poly(4-vinylpyridine) introduces permanent positive charges into the polymer backbone, leading to enhanced electron delocalization. nih.gov This alteration of the electronic structure can result in improved molecular properties, including non-linear optical activity. nih.gov For a polymer to exhibit second-order NLO effects, a non-centrosymmetric arrangement of the NLO chromophores is essential. This is often achieved through techniques like electric-field poling.
In a related context, studies on interpenetrating polymer networks of poly(vinyl alcohol)-polyaniline have demonstrated large and fast refractive optical nonlinearities. nih.gov While this is a third-order effect, it highlights the potential of aniline-based polymers in nonlinear optics. The introduction of a permanent quaternary ammonium salt on the aniline ring, as in Poly(this compound), is expected to enhance the second-order susceptibility (χ⁽²⁾) due to the strong electron-withdrawing nature of the cationic group, which can lead to a large molecular hyperpolarizability (β).
Although specific experimental data for Poly(this compound) is not available, the table below presents typical second-order NLO coefficients for various organic polymeric materials to provide a comparative context.
| Polymer System | Chromophore | Second-Harmonic Generation (SHG) Coefficient (d₃₃) (pm/V) | Measurement Wavelength (nm) |
|---|---|---|---|
| Guest-Host in PMMA | Disperse Red 1 | ~30 | 1064 |
| Side-Chain Copolymer | Disperse Red 1 Acrylate | ~90 | 1064 |
| Cross-linked Polyimide | DCM derivative | ~150 | 1300 |
This table presents representative values for various classes of NLO polymers to illustrate the range of achievable nonlinearities. The performance of Poly(this compound) would be dependent on factors such as chromophore density, poling efficiency, and temporal stability of the alignment.
Hybrid Organic-Inorganic Perovskites
In the realm of hybrid organic-inorganic perovskites, particularly for photovoltaic applications, the interfaces between the perovskite layer and the charge transport layers are critical for device performance and stability. Quaternary ammonium salts and polymers containing these moieties have emerged as effective interfacial modifiers.
The introduction of quaternary ammonium compounds at the perovskite interface can serve multiple functions:
Defect Passivation: The surfaces and grain boundaries of perovskite films often contain ionic defects, such as halide vacancies, which can act as recombination centers for charge carriers, thereby reducing the efficiency of the solar cell. The cationic nature of the N,N,N-trimethylanilinium group could passivate negatively charged defects, while the associated anion could passivate positively charged defects. For instance, quaternary ammonium halides have been shown to passivate interfacial defects in perovskite solar cells. mdpi.com
Improved Crystallinity and Morphology: Additives can influence the crystallization process of the perovskite film, leading to larger grain sizes and reduced pinholes. A polymer hybrid of quaternary ammonium chloride functionalized graphitic carbon nitride has been shown to promote good crystal morphology in perovskite films. rsc.org
Enhanced Stability: Quaternary ammonium salts, which lack reactive protons, can offer superior thermal and moisture stability compared to primary ammonium salts. researchgate.net The incorporation of a hydrophobic polymeric backbone, such as in Poly(this compound), could further enhance the moisture resistance of the perovskite device.
Energy Level Alignment: The dipole moment of the quaternary ammonium group can help to tune the energy levels at the interface, facilitating more efficient charge extraction.
Research on various quaternary ammonium salts has demonstrated their positive impact on perovskite solar cell performance. The table below summarizes the effects of different ammonium salt additives on key photovoltaic parameters.
| Ammonium Salt Additive | Perovskite Composition | Effect on Power Conversion Efficiency (PCE) | Key Improvement Mechanism |
|---|---|---|---|
| Hexadecyltrimethylammonium bromide (CTAB) | CH₃NH₃PbI₃ | Improved PCE and stability | Improved film morphology and crystallinity |
| Cellulose with Quaternary Ammonium Halides | MAPbI₃ | Enhanced PCE from 8.8% to 16.7% | Suppressed interfacial defects and promoted crystal growth mdpi.com |
| N,N,N-trimethyl phenylmethyl ammonium iodide (TMPMAI) | Not specified | Achieved PCE of 23.1% | Defect passivation and gradient energy alignment researchgate.net |
This table showcases the significant improvements in perovskite solar cell performance achieved through the use of various quaternary ammonium salt additives, highlighting the potential utility of polymers like Poly(this compound) in this application.
Theoretical and Computational Chemistry of 2 Ethenyl N,n,n Trimethylanilinium and Analogues
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 2-Ethenyl-N,N,N-trimethylanilinium, these methods elucidate the distribution of electrons and the nature of its frontier molecular orbitals, which are key to its chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.
In analogues like substituted styrenes, the HOMO is typically located on the vinyl group and the phenyl ring, while the LUMO is often distributed over the phenyl ring and the substituent. For this compound, the presence of the positively charged trimethylammonium group, a strong electron-withdrawing group, is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. This smaller gap suggests a higher propensity for the molecule to undergo electronic excitations and chemical reactions.
Theoretical calculations on similar structures, such as styrylpyridinium dyes, show that the electronic properties and the HOMO-LUMO gap can be tuned by altering the substituents on the aromatic ring. nih.govresearchgate.netmdpi.com For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. In this compound, the trimethylanilinium moiety acts as a potent electron-withdrawing group, influencing the electronic properties significantly.
Table 1: Calculated Frontier Molecular Orbital Energies for Styrene (B11656) Derivatives This table is illustrative and based on general trends observed in computational studies of analogous compounds. Specific values for this compound would require dedicated calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Styrene | -6.15 | -0.25 | 5.90 |
| 4-Nitrostyrene | -6.80 | -2.50 | 4.30 |
| 4-Aminostyrene | -5.50 | -0.10 | 5.40 |
| *this compound (Estimated) | -7.00 | -3.50 | 3.50 |
The charge distribution within the this compound cation is highly polarized due to the quaternary ammonium (B1175870) group. Computational studies on anilinium cations reveal that the positive charge is not solely localized on the nitrogen atom but is distributed across the entire molecule, particularly affecting the ortho and para positions of the phenyl ring. researchgate.net
The N,N,N-trimethylanilinium group is a powerful electron-withdrawing substituent due to its positive charge, which significantly influences the molecule's basicity. The presence of this group greatly reduces the basicity of the aniline (B41778) nitrogen, making it a very weak base. The vinyl group at the ortho position can further modulate the electronic properties and charge distribution. Quantum chemical calculations on substituted anilines have shown a strong correlation between the calculated natural charge on the nitrogen atom and the experimental pKa values. nih.gov
Molecular Dynamics Simulations of Polymerization and Self-Assembly
MD simulations can model the chain propagation during vinyl polymerization, providing details on the polymer's growth, final structure, and conformational dynamics. nih.gov For a polymer like poly(this compound), MD simulations could predict how the charged side chains influence the polymer's conformation in different solvents, its interactions with other molecules, and its potential for self-assembly into higher-order structures. The electrostatic interactions between the cationic side chains would play a crucial role in the polymer's behavior, potentially leading to unique solution properties and morphologies. Simulations of poly(vinyl alcohol) have shown how polymer-solvent interactions govern the final assembled structure. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of polymerization of this compound requires modeling the reaction pathways and analyzing the transition states of the key elementary steps. The polymerization of vinyl monomers typically proceeds via radical, cationic, or anionic mechanisms. For this compound, a radical polymerization mechanism is plausible.
Computational studies on the electrophilic addition to styrene derivatives have elucidated the structures and energies of the transition states. uni-muenchen.demsu.eduyoutube.com These studies show that the stability of the intermediate carbocation or radical plays a crucial role in determining the reaction's regioselectivity. In the case of this compound, the addition of a radical to the vinyl group would lead to a benzylic radical, which is stabilized by resonance with the phenyl ring. The bulky and electron-withdrawing N,N,N-trimethylanilinium group at the ortho position would likely influence the stereochemistry of the polymerization. Recent advances have also seen the use of machine learning models to predict polymerization reactions. arxiv.orgresearchgate.net
Table 2: Calculated Activation Barriers for Radical Addition to Styrene Derivatives This table is illustrative and provides estimated values based on general principles of vinyl polymerization. Specific values would require detailed computational modeling.
| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product |
|---|---|---|---|
| Initiation | Initiator + Monomer | ~15-20 | Initiator-Monomer Radical |
| Propagation | Polymer Radical + Monomer | ~5-10 | Longer Polymer Radical |
| Termination | Two Polymer Radicals | ~2-5 | Inactive Polymer |
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, such as NMR and UV-Vis spectra, which are invaluable for compound characterization.
Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.govresearchgate.net For this compound, which possesses a conjugated system, TD-DFT calculations would likely predict strong absorptions in the UV region. The position of the maximum absorption wavelength (λmax) would be sensitive to the electronic nature of the substituents. Studies on styrylpyridinium dyes, which are structurally analogous, have shown that TD-DFT can reliably predict their UV-Vis spectra. nih.govresearchgate.netmdpi.comnih.gov
The prediction of NMR chemical shifts is another important application of computational chemistry. arxiv.orggithub.iobohrium.comnih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. For this compound, these calculations would be crucial for assigning the signals in the experimental spectrum, especially for the protons and carbons of the vinyl group and the substituted phenyl ring. The chemical shifts would be influenced by the electron-withdrawing nature of the quaternary ammonium group.
Advanced Analytical and Spectroscopic Characterization Techniques for 2 Ethenyl N,n,n Trimethylanilinium Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
NMR spectroscopy is a cornerstone for the structural analysis of 2-ethenyl-N,N,N-trimethylanilinium, offering detailed insights into its molecular framework in both monomeric and polymeric forms.
¹H NMR and ¹³C NMR Chemical Shift Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl group, the aromatic ring protons, and the N-trimethylammonium protons. The vinyl group typically presents a characteristic AMX spin system with three protons: one on the alpha-carbon (Hα) and two on the terminal beta-carbon (Hβ, cis and trans to the ring). The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), with their splitting pattern dependent on the ortho-substitution. The nine equivalent protons of the -N(CH₃)₃ group will appear as a sharp singlet, significantly deshielded due to the positive charge on the nitrogen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. Key signals would include those for the two vinyl carbons, the six aromatic carbons (four of which would be CH and two quaternary), and the single, intense signal for the three equivalent methyl carbons of the trimethylammonium group. The positive charge on the nitrogen strongly influences the chemical shift of the attached methyl carbons and the aromatic carbon to which the group is attached (C1).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| -N(CH₃)₃ | ~3.6 - 4.0 (singlet, 9H) | ~55 - 58 | Deshielded due to the quaternary nitrogen. |
| Vinyl Hα | ~6.8 - 7.2 (dd) | ~135 - 138 | Coupled to Hβ (cis) and Hβ (trans). |
| Vinyl Hβ (trans) | ~5.8 - 6.2 (dd) | \multirow{2}{*}{~115 - 120} | Typically downfield of Hβ (cis). |
| Vinyl Hβ (cis) | ~5.3 - 5.7 (dd) | Typically upfield of Hβ (trans). | |
| Aromatic C1-N⁺ | - | ~145 - 148 | Quaternary carbon, deshielded by N⁺. |
| Aromatic C2-Vinyl | - | ~138 - 142 | Quaternary carbon. |
| Aromatic C3-C6 | ~7.5 - 8.0 (multiplet, 4H) | ~125 - 135 | Complex multiplet pattern expected. |
Note: Predicted values are based on data for N,N,N-trimethylanilinium, substituted styrenes, and general substituent effects. Actual values may vary depending on the solvent and counter-ion.
2D NMR Techniques
To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential. wikipedia.orgslideshare.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton (¹H-¹H) coupling networks. sdsu.edu It would definitively link the vinyl protons (Hα, Hβ-cis, Hβ-trans) to each other and reveal the coupling relationships between the adjacent protons on the aromatic ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). wikipedia.orgsdsu.edu It would be crucial for assigning which proton signal corresponds to which carbon signal, for example, linking the vinyl proton signals to the vinyl carbon signals and each aromatic proton to its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). sdsu.edu This is particularly powerful for identifying quaternary carbons, which have no attached protons. For instance, correlations from the -N(CH₃)₃ protons to the C1 aromatic carbon and from the vinyl Hα proton to the C2 aromatic carbon would confirm the connectivity around the quaternary ammonium (B1175870) and vinyl substituents.
Solid-State NMR for Polymeric Materials
For polymers synthesized from this compound, solid-state NMR (ssNMR) is a vital characterization tool. Unlike solution NMR, ssNMR provides information about the structure, packing, and dynamics in the solid, amorphous, or semi-crystalline state. researchgate.net
Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of the polymer. auremn.org.br These spectra can confirm the successful incorporation of the monomer into the polymer backbone by identifying the characteristic signals of the quaternary ammonium-functionalized phenyl rings and the polystyrene backbone. researchgate.net Furthermore, ssNMR can be used to study the mobility of different parts of the polymer chain and the interactions between the polymer and any counter-ions or additives. auremn.org.br Dynamic Nuclear Polarization (DNP)-enhanced ssNMR can dramatically increase sensitivity, allowing for the characterization of catalyst species or low-concentration functional groups within the polymer matrix. rsc.org
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis
Mass spectrometry is a key technique for determining the molecular weight of the this compound cation and for confirming its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of the this compound cation. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the elemental formula of the ion. This distinguishes it from other ions that might have the same nominal mass but a different atomic composition. For the cation C₁₁H₁₆N⁺, HRMS would confirm its elemental composition, providing definitive evidence of its identity.
Coupled Techniques (e.g., LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique ideal for analyzing this compound, especially within a complex mixture such as a reaction crude or a formulated product. nih.govbu.edu
The liquid chromatography component separates the compound of interest from impurities, byproducts, or other components. nih.gov The separated compound then enters the mass spectrometer for detection and characterization. Electrospray ionization (ESI) is a suitable ionization technique for the pre-charged quaternary ammonium cation.
Tandem mass spectrometry (LC-MS/MS) provides further structural confirmation. rsc.orgcanada.ca In this technique, the parent ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. The analysis of these fragments helps to piece together the original structure, confirming the presence of the trimethylammonium headgroup and the ethenyl-substituted aniline (B41778) core. The characterization of quaternary ammonium cations by MS can sometimes be challenging, but specific methods, such as forming adducts with modifiers like trifluoroacetic acid in negative ion mode, can provide clear and intense signals for analysis. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound Cation (C₁₁H₁₆N⁺)
| m/z (mass-to-charge ratio) | Possible Fragment Formula | Fragment Identity / Proposed Loss |
| 162.1283 | C₁₁H₁₆N⁺ | Molecular Ion (M⁺) |
| 147.0919 | C₁₀H₁₁N⁺ | Loss of a methyl radical (•CH₃) |
| 132.0837 | C₉H₁₀N⁺ | Loss of an ethyl radical (•C₂H₅) |
| 58.0657 | C₃H₈N⁺ | Dimethylaminomethyl cation [(CH₃)₂NCH₂]⁺ or fragment from N-dealkylation |
Note: Fragmentation is predictive. The exact pattern and relative intensities depend on the MS instrument conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques utilized to identify the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, providing a molecular fingerprint that is unique to the compound.
In the analysis of this compound, IR spectroscopy would be expected to reveal characteristic absorption bands corresponding to its key functional groups. For instance, the C=C stretching vibration of the ethenyl (vinyl) group would likely appear in the 1640-1680 cm⁻¹ region. The aromatic C-H stretching vibrations of the benzene (B151609) ring would be observed above 3000 cm⁻¹, while the C-N stretching of the tertiary amine and the quaternary ammonium group would produce signals in the 1000-1350 cm⁻¹ range.
Raman spectroscopy offers complementary information. While strong IR bands are associated with large changes in the dipole moment, strong Raman signals arise from vibrations that cause a significant change in polarizability. For this compound, the symmetric stretching of the aromatic ring and the C=C double bond of the vinyl group would be expected to produce prominent Raman bands. The N-N bond in certain dinitrogen complexes, for example, can be studied using Raman spectroscopy to correlate with periodic properties and stability. rsc.org
A comparative analysis of the IR and Raman spectra of related aniline compounds, such as 2,4,5-Trimethylaniline, N-acetyl- and N,N-Dimethylaniline, can provide further insights into the vibrational characteristics of the trimethylanilinium moiety. chemicalbook.comspectrabase.com
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, researchers can deduce the arrangement of atoms, bond lengths, and bond angles with high precision.
Single Crystal X-ray Diffraction
For this compound, obtaining a suitable single crystal is a crucial first step for this analysis. Single crystal XRD remains the most definitive method for determining the three-dimensional structure of a molecule. excillum.com This technique can unambiguously establish the connectivity of atoms, the conformation of the molecule, and the packing of molecules within the crystal lattice. nih.gov The resulting structural data, including unit cell dimensions, space group, and atomic coordinates, provide a foundational understanding of the compound's solid-state properties. Recent advancements have even made it possible to analyze micro-sized crystals. excillum.com The preparation of the single crystal sample is a critical step that can influence the quality of the diffraction data. nih.gov
The determination of crystal structures from powder diffraction data is also a valuable technique, especially when suitable single crystals are not available. mdpi.com
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. units.it While it provides less detailed structural information than single crystal XRD, it is highly effective for phase identification, assessing sample purity, and studying crystalline transformations. units.itresearchgate.net For a synthesized sample of this compound, PXRD can be used to confirm the crystalline nature of the bulk material and to identify any potential polymorphic forms or impurities. osti.gov The diffraction pattern obtained from a powdered sample consists of a series of peaks, where the position and intensity of each peak are characteristic of the crystal structure of the substance. nist.gov
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques are vital for understanding the redox properties of molecules like this compound. Cyclic voltammetry (CV) is a widely used method to investigate the electrochemical behavior of a compound in solution. electrochemsci.org
In a typical CV experiment involving this compound, the compound would be dissolved in a suitable solvent with a supporting electrolyte. A potential is then swept between two limits, and the resulting current is measured. The resulting voltammogram can reveal information about the oxidation and reduction potentials of the molecule. For instance, the presence of the vinyl group and the aromatic ring may give rise to specific electrochemical signals. The electrochemical synthesis and characterization of related polymers, such as copolymers of N-vinyl carbazole, often utilize cyclic voltammetry to monitor the polymerization process and to characterize the resulting polymer films. researchgate.net The electrochemical behavior of similar structures like poly(N-methylaniline) films has also been investigated using techniques such as cyclic voltammetry and electrochemical impedance spectroscopy. electrochemsci.org
Chromatographic Methods for Purity Assessment and Separation
Chromatography is a fundamental set of techniques used to separate, identify, and purify the components of a mixture. For a compound like this compound, chromatographic methods are essential for assessing the purity of a synthesized sample and for isolating it from reaction byproducts.
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While the quaternary ammonium salt this compound is non-volatile, GC could potentially be used to analyze its precursors or any volatile byproducts from its synthesis. For example, the analysis of related aniline derivatives such as N,N-dimethylethylamine can be performed using GC. nist.gov The choice of the stationary phase and the temperature program are critical parameters for achieving good separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of non-volatile, thermally labile compounds. In the context of this compound systems, HPLC is invaluable for monitoring reaction purity, determining monomer content, and analyzing related small molecules. As an aromatic quaternary ammonium compound, specific HPLC methodologies are employed to achieve optimal separation and detection.
The separation of this compound, a cationic species, can be effectively achieved using several HPLC modes. One common approach is ion-exchange chromatography, particularly with a strong cation exchange (SCX) column. oup.com In this method, the positively charged analyte interacts with the negatively charged stationary phase. Elution is then controlled by increasing the ionic strength or modifying the pH of the mobile phase.
Another widely used technique is reversed-phase HPLC with ion-pairing. oup.com This method utilizes a non-polar stationary phase (e.g., C8 or C18) and a mobile phase containing an ion-pairing agent, such as an alkyl sulfonate. The ion-pairing agent forms a neutral complex with the cationic analyte, which can then be retained and separated by the reversed-phase column.
Detection of this compound is typically accomplished using a UV detector, as the aromatic ring exhibits strong absorbance. oup.com The specific wavelength for detection is usually set around the absorbance maximum of the analyte to ensure high sensitivity. For comprehensive analysis, especially when dealing with mixtures containing both aromatic and non-aromatic components, a combination of UV and Refractive Index (RI) detectors can be employed in series. The UV detector selectively responds to the aromatic species, while the RI detector responds to all components, providing a more complete chromatographic profile. oup.com
The selection of the mobile phase is critical for achieving good resolution and peak shape. Methanolic or acetonitrile-based mobile phases containing a buffer, such as ammonium formate (B1220265), are commonly used. oup.comrsc.org Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate components with different retention characteristics. rsc.org
Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Quaternary Ammonium Compounds
| Parameter | Condition | Source |
| Column | Strong Cation Exchange (SCX) or Reversed-Phase C18 (5 µm) | oup.com |
| Mobile Phase | Acetonitrile (B52724)/Ammonium formate buffer (gradient elution) | rsc.org |
| Flow Rate | 1.0 mL/min | oup.com |
| Detector | UV at 264 nm | oup.com |
| Injection Volume | 20 µL | oup.com |
| Column Temperature | Ambient or controlled (e.g., 40 °C) | polymer.co.kr |
This table presents typical starting conditions for method development for the analysis of aromatic quaternary ammonium compounds like this compound, based on established methods for similar analytes.
Gel Permeation Chromatography (GPC) for Polymer Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. For polymers derived from this compound, which are cationic polyelectrolytes, GPC provides crucial information about properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). wikipedia.org
The analysis of cationic polymers like poly(this compound) by GPC presents unique challenges. The cationic nature of the polymer can lead to undesirable interactions with the stationary phase of the GPC columns, such as ion-exchange or hydrophobic interactions, which can result in distorted peak shapes and inaccurate molecular weight determination. researchgate.net To mitigate these effects, specific columns and mobile phases are required.
Aqueous GPC systems are typically employed for these water-soluble cationic polymers. polymer.co.kr The use of columns designed for aqueous applications, such as those with hydroxylated polymethacrylate (B1205211) (e.g., Agilent PL aquagel-OH) or sulfonated polystyrene-divinylbenzene packing, is common. lcms.cz The mobile phase usually consists of an aqueous buffer with a relatively high salt concentration (e.g., 0.1 M to 0.5 M sodium nitrate (B79036) or sodium acetate) to suppress ionic interactions between the polymer and the column packing material. researchgate.netlcms.cz In some cases, the addition of an organic modifier like acetonitrile to the aqueous eluent can further improve separation. researchgate.net
Calibration of the GPC system is performed using well-characterized polymer standards with narrow molecular weight distributions. For aqueous GPC, standards such as pullulan polysaccharides or poly(ethylene oxide)/poly(ethylene glycol) (PEO/PEG) are frequently used. polymer.co.krlcms.cz
The primary detector used in GPC is a differential refractometer (RI), which measures the difference in refractive index between the eluent and the sample. nih.gov For a more comprehensive characterization, GPC systems can be equipped with additional detectors, such as a multi-angle light scattering (MALS) detector, which allows for the determination of absolute molecular weight without the need for column calibration with standards of the same polymer type. researchgate.net
Table 2: Representative GPC Conditions for Cationic Polymer Analysis
| Parameter | Condition | Source |
| Instrument | Waters 1515 HPLC or similar GPC system | nih.gov |
| Columns | Agilent PL aquagel-OH MIXED-H 8 µm (in series) | lcms.cz |
| Mobile Phase | 0.5 M Sodium Nitrate Buffer (pH adjusted) | lcms.cz |
| Flow Rate | 1.0 mL/min | polymer.co.kr |
| Detector | Differential Refractometer (RI) | polymer.co.krnih.gov |
| Calibration Standards | Pullulan Polysaccharides or PEO/PEG | polymer.co.krlcms.cz |
| Sample Preparation | Dissolution in the mobile phase | lcms.cz |
This table outlines typical experimental conditions for the GPC analysis of cationic polymers, which can be adapted for poly(this compound).
Future Research Directions and Emerging Paradigms for 2 Ethenyl N,n,n Trimethylanilinium Chemistry
Integration with Advanced Manufacturing Technologies
The translation of novel materials from the laboratory to industrial applications hinges on their compatibility with modern manufacturing techniques. For 2-Ethenyl-N,N,N-trimethylanilinium-based polymers, future research will be critically focused on their integration with advanced manufacturing processes to create materials with precisely controlled structures and functionalities.
Advanced polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for the controlled polymerization of related amine-containing methacrylates, such as 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA). nih.govresearchgate.net These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. researchgate.net Future work should adapt these controlled radical polymerization techniques to this compound to synthesize well-defined homopolymers and copolymers. This control is crucial for tailoring the material's properties for specific applications.
Furthermore, the advent of 3D printing and additive manufacturing opens up new possibilities for creating complex, three-dimensional structures from functional polymers. Research into developing photocurable resins incorporating this compound could lead to the fabrication of customized sensors, actuators, and biomedical devices. The cationic nature of the anilinium group could be leveraged to create materials with inherent antibacterial properties or to facilitate interactions with biological molecules.
The global aniline (B41778) market is seeing a trend towards more sustainable and efficient production methods, such as vapor-phase process technology, which allows for greater control over reaction parameters and yields a purer product. researchandmarkets.com While this applies to the base aniline production, the principles of sustainable and efficient manufacturing should be extended to the synthesis and polymerization of its derivatives like this compound. This includes exploring greener solvents, catalyst recycling, and energy-efficient polymerization processes.
Development of Novel Anilinium-Based Architectures
The molecular architecture of a polymer dictates its macroscopic properties and performance. Moving beyond simple linear homopolymers, future research should focus on creating novel and complex anilinium-based architectures to unlock new functionalities.
Dendrimers and Hyperbranched Polymers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Incorporating this compound into dendritic or hyperbranched architectures could lead to materials with a high density of positive charges. researchgate.net Such structures could be highly effective as gene delivery vectors, where the cationic charges can complex with negatively charged DNA or RNA, or as potent antimicrobial agents. The well-defined structure of dendrimers allows for precise control over the number and location of the anilinium groups, enabling a systematic study of structure-property relationships. researchgate.net
Block Copolymers: The synthesis of block copolymers containing a poly(this compound) segment alongside other polymer blocks (e.g., hydrophobic, thermoresponsive, or biocompatible blocks) can lead to self-assembling materials. For instance, amphiphilic block copolymers could form micelles or vesicles in aqueous solutions, which can be utilized for drug encapsulation and controlled release. The pH-responsive nature of some amine-containing polymers suggests that similar stimuli-responsive behavior could be engineered into anilinium-based block copolymers. nih.gov
Star-Shaped and Multi-Arm Polymers: The synthesis of star-shaped and multi-arm polymers with a central core and multiple poly(this compound) arms can significantly influence the material's rheological properties, solubility, and self-assembly behavior. Research on multi-arm aniline oligomers has shown that the molecular architecture has a significant impact on their electrochemical and electrochromic properties. researchgate.netacs.org Similar architectural control over this compound polymers could lead to advanced materials for electronic and optical applications.
Synergistic Approaches with Supramolecular and Nanoscience Fields
The intersection of polymer chemistry with supramolecular chemistry and nanoscience offers exciting opportunities to create hierarchical and functional materials. The charged nature of the this compound monomer makes it an ideal candidate for electrostatic interactions, which are a cornerstone of supramolecular assembly.
Supramolecular Assembly: The anilinium group can participate in non-covalent interactions such as hydrogen bonding and anion-π interactions, which can be used to direct the self-assembly of polymers into well-defined nanostructures. researchgate.net For example, the interaction of poly(this compound) with anionic surfactants or other polyelectrolytes could lead to the formation of polyelectrolyte complexes with tunable properties. These complexes could find applications in coatings, adhesives, and as matrices for tissue engineering. The precise spatial arrangement of chromophores in helical aggregates, driven by supramolecular interactions, has been shown to enhance chiroptical properties, a principle that could be applied to anilinium-based systems. rsc.org
Hybrid Nanomaterials: The cationic nature of poly(this compound) can be exploited for the preparation of hybrid nanomaterials. The polymer can be used to functionalize the surface of inorganic nanoparticles (e.g., gold, silica (B1680970), iron oxide) through electrostatic interactions, imparting stability and new functionalities to the nanoparticles. For instance, coating magnetic nanoparticles with this polymer could lead to magnetically separable catalysts or contrast agents for magnetic resonance imaging (MRI). The covalent linking of electroactive oligoanilines to silica has been shown to produce electro-optically responsive films. researchgate.net
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-ethenyl-N,N,N-trimethylanilinium derivatives?
The synthesis typically involves quaternization of aniline derivatives via alkylation. For example, aniline is exhaustively methylated using methyl iodide to form N,N,N-trimethylanilinium iodide, which is then functionalized with ethenyl groups through cross-coupling or Wittig reactions. A reported approach involves introducing π-conjugated systems (e.g., ethenyl bridges) to enhance nonlinear optical (NLO) properties . Characterization relies on NMR, UV-Vis spectroscopy, and elemental analysis to confirm purity and structure.
Basic: How is the second-order nonlinear optical (NLO) activity of this compound derivatives experimentally determined?
The hyper-Rayleigh scattering (HRS) method is widely used to measure first-order hyperpolarizability (β). For example, a derivative with a π-conjugated ethenyl bridge exhibited a β value 7.9 times higher than p-nitroaniline (pNA), attributed to enhanced charge transfer between the electron-donating trimethylanilinium group and the acceptor . UV-Vis spectroscopy complements HRS by correlating absorption maxima with intramolecular charge transfer (ICT) efficiency .
Advanced: What mechanistic insights explain the dual reactivity (methylation vs. arylation) of N,N,N-trimethylanilinium salts?
Thermal degradation studies reveal that these salts undergo SN2-driven decomposition to yield methyl iodide and aniline, with methyl iodide acting as the active methylating agent . Computational modeling suggests that counterion nucleophilicity (e.g., iodide vs. triflate) and solvent polarity modulate the degradation pathway. For instance, iodide ions accelerate decomposition, favoring methylation, while less nucleophilic counterions stabilize the salt for arylation applications . Kinetic isotope effects (KIEs) and solvent-dependent degradation rates further support this mechanism .
Advanced: How do conflicting reports on the stability of N,N,N-trimethylanilinium salts in solution-phase applications inform experimental design?
Contradictions arise from solvent and counterion effects. For example, 3-bromo-N,N,N-trimethylanilinium iodide degrades rapidly in DMSO at 80°C, enabling efficient O-methylation of phenols via in situ methyl iodide generation . In contrast, non-nucleophilic counterions (e.g., triflate) enhance stability in polar aprotic solvents like NMP, favoring arylation . Researchers must optimize solvent, temperature, and counterion based on the desired reactivity (methylation vs. aryl transfer).
Advanced: What computational strategies address discrepancies in modeling the solvation dynamics of ionic degradation pathways?
Conventional DFT methods often fail to account for time-dependent solvent dielectric changes during degradation. Microkinetic models incorporating conductivity measurements and solvent dielectric scans have shown that medium polarity evolves as charged reactants (anilinium salts) convert to neutral products (methyl iodide + aniline) . Hybrid QM/MM approaches with explicit solvent molecules improve accuracy in simulating SN2 transition states .
Advanced: How can researchers balance the trade-off between red-shifted absorption and hyperpolarizability in NLO materials based on trimethylanilinium derivatives?
Extended π-conjugation (e.g., ethenyl or ethynyl bridges) red-shifts absorption but may destabilize the LUMO, reducing β. A study found that replacing double bonds with triple bonds between aromatic rings increased excitation energy, mitigating this trade-off . TD-DFT calculations and experimental β values should guide structural modifications to optimize both ICT and NLO efficiency .
Advanced: What evidence supports competing pathways (in situ methyl iodide vs. direct SN2) in methylation reactions using trimethylanilinium salts?
Comparative studies show that 3-bromo-N,N,N-trimethylanilinium iodide achieves higher methylation yields (98%) than pure methyl iodide (79%) under identical conditions, suggesting a synergistic SN2 pathway involving the intact ammonium ion . Isotopic labeling (e.g., CD3 groups) and kinetic profiling distinguish contributions from direct methyl transfer vs. methyl iodide intermediacy .
Advanced: How do aryl substituents influence the stability and reactivity of N,N,N-trimethylanilinium salts in cross-coupling applications?
Electron-withdrawing substituents (e.g., bromo, nitro) accelerate degradation by polarizing the N–CH3 bonds, enhancing methyl iodide release. Conversely, electron-donating groups stabilize the salt for arylation. For example, 4-formyl-N,N,N-trimethylanilinium triflate is stable enough for use in fluorine-18 radiolabeling due to its electron-deficient aryl group .
Advanced: What role do N,N,N-trimethylanilinium salts play in supramolecular and materials chemistry?
These salts facilitate electrostatic-driven self-assembly in porphyrin aggregates. For instance, cationic meso-tetra(4-N,N,N-trimethylanilinium) porphyrin pairs with anionic porphyrins (e.g., TPPS) via ion-pairing, creating nanostructures for hydrogen storage or catalytic systems . The counterion (e.g., chloride vs. triflate) modulates aggregation morphology and stability .
Advanced: How can researchers mitigate challenges in quantifying degradation kinetics of trimethylanilinium salts under varying conditions?
Use 1H NMR kinetics with internal standards (e.g., mesitylene) to track methyl iodide formation. Solvent deuteration (e.g., DMSO-d6) minimizes interference, while variable-temperature studies (25–80°C) provide Arrhenius parameters. For solid-phase degradation, thermogravimetric analysis (TGA) paired with mass spectrometry identifies volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
